molecular formula C8H7BrN2 B1331400 2-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 49572-60-3

2-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1331400
CAS No.: 49572-60-3
M. Wt: 211.06 g/mol
InChI Key: PROLKELCEPYEQT-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a methyl group in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Biochemical Analysis

Biochemical Properties

2-Bromo-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression and subsequent cellular responses. Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can result in long-term toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been reported to interact with organic anion transporters, which facilitate its uptake and distribution within cells . The compound can accumulate in specific tissues, leading to localized effects. Additionally, its distribution can be influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 1-methyl-1H-benzo[d]imidazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.

    Oxidation: 2-Bromo-1-carboxy-1H-benzo[d]imidazole.

    Reduction: 1-Methyl-1H-benzo[d]imidazole.

Scientific Research Applications

2-Bromo-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.

Comparison with Similar Compounds

    1-Methyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    2-Bromo-1H-benzo[d]imidazole:

Uniqueness: 2-Bromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methyl group, which enhance its reactivity and potential for various chemical transformations. Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROLKELCEPYEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355354
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49572-60-3
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-bromo-1-methylbenzimidazole in organic synthesis?

A1: 2-Bromo-1-methylbenzimidazole serves as a crucial building block in synthesizing more complex molecules. Its significance lies in the reactivity of the bromine atom, allowing for various transformations. For instance, it can undergo Suzuki coupling reactions, a versatile method for forming carbon-carbon bonds. This approach is highlighted in the synthesis of Telmisartan, an antihypertensive drug, where 2-bromo-1-methylbenzimidazole is coupled with a boronic acid derivative to construct the target molecule. [] This approach provides a more efficient and higher-yielding route compared to previous synthetic methods.

Q2: Can 2-bromo-1-methylbenzimidazole undergo reactions other than coupling reactions?

A2: Yes, research indicates that 2-bromo-1-methylbenzimidazole can undergo selective reduction using red phosphorus in a KOH/DMSO system. [] This reaction leads to the removal of the bromine atom and its replacement with a hydrogen atom, yielding 1-methylbenzimidazole as the product. This finding is particularly interesting as it demonstrates a method for dehalogenating the benzimidazole ring system under specific reaction conditions.

Q3: What are the potential advantages of the reported synthetic approaches involving 2-bromo-1-methylbenzimidazole?

A3: The reported synthetic methods offer advantages in terms of yield and selectivity. For example, the Suzuki coupling using 2-bromo-1-methylbenzimidazole in the synthesis of Telmisartan results in a 72% overall yield, which is notably higher than previously reported procedures. [] Furthermore, the selective reduction using red phosphorus in KOH/DMSO showcases a controlled dehalogenation process, preserving the benzimidazole ring system. [] These findings highlight the value of 2-bromo-1-methylbenzimidazole as a versatile starting material for constructing diverse chemical entities, particularly in medicinal chemistry and drug discovery.

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